2,6-Bis(dimethylamino)benzaldehyde
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Overview
Description
2,6-Bis(dimethylamino)benzaldehyde is an organic compound with the molecular formula C11H16N2O. It belongs to the family of aromatic aldehydes and is characterized by the presence of two dimethylamino groups attached to the benzene ring at the 2 and 6 positions. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(dimethylamino)benzaldehyde typically involves the reaction of 2,6-dichlorobenzaldehyde with dimethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of chlorine atoms with dimethylamino groups. The reaction conditions include maintaining a temperature of around 60-70°C and using an appropriate solvent like ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product. The compound is then purified using techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(dimethylamino)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used.
Major Products Formed
Oxidation: Formation of 2,6-bis(dimethylamino)benzoic acid.
Reduction: Formation of 2,6-bis(dimethylamino)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Bis(dimethylamino)benzaldehyde has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Employed in the study of enzyme mechanisms and as a fluorescent probe for detecting biological molecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the manufacture of dyes, pigments, and polymers
Mechanism of Action
The mechanism of action of 2,6-Bis(dimethylamino)benzaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles such as amines and thiols. It can also participate in redox reactions, affecting cellular redox homeostasis and antioxidation systems. These interactions can lead to the modulation of enzyme activity and cellular processes .
Comparison with Similar Compounds
2,6-Bis(dimethylamino)benzaldehyde can be compared with other similar compounds, such as:
2-(Dimethylamino)benzaldehyde: Lacks the second dimethylamino group at the 6 position.
4-(Dimethylamino)benzaldehyde: Has the dimethylamino group at the 4 position instead of the 2 and 6 positions.
2,4,6-Tris(dimethylamino)benzaldehyde: Contains an additional dimethylamino group at the 4 position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications .
Biological Activity
2,6-Bis(dimethylamino)benzaldehyde, also known as N,N-Dimethyl-2,6-diformylaniline, is an aromatic aldehyde with significant biological activity and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H14N2O
- Molecular Weight : 192.3 g/mol
- Physical Form : Yellowish-orange crystalline solid
- Solubility : Insoluble in water; soluble in most organic solvents
The biological activity of this compound is primarily attributed to its ability to act as an electrophile . The aldehyde group can react with nucleophiles such as amines and thiols, leading to the formation of Schiff bases and other condensation products. This reactivity is critical in various biochemical applications and synthetic pathways.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Studies have shown that this compound demonstrates antimicrobial properties against various pathogenic bacterial strains, including Escherichia coli .
- Cytotoxicity : Preliminary investigations suggest potential cytotoxic effects against cancer cell lines, making it a candidate for further research in cancer therapeutics .
- Reagent Applications : It is utilized as a reagent in organic synthesis and analytical chemistry, particularly for the detection of amino acids and peptides due to its ability to form colored condensation products .
Case Studies
-
Synthesis and Antimicrobial Evaluation :
A study focused on synthesizing new polynuclear heterocyclic compounds containing this compound evaluated its antimicrobial activity. The results indicated effectiveness against several bacterial strains, highlighting its potential as a lead compound in drug development . -
Cytotoxicity Studies :
Another investigation assessed the cytotoxic effects of derivatives of this compound on various cancer cell lines. The findings suggested that modifications to the structure could enhance cytotoxicity, warranting further exploration into its pharmacological applications .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with related compounds:
Compound Name | CAS Number | Similarity Index |
---|---|---|
2-(Dimethylamino)benzaldehyde | 579-72-6 | 1.00 |
4-(Dimethylamino)-3-methylbenzaldehyde | 1424-69-7 | 0.97 |
4-(Dimethylamino)-3,5-dimethylbenzaldehyde | 76166-10-4 | 0.97 |
2-(Dimethylamino)-5-methylbenzaldehyde | 64693-46-5 | 1.00 |
The unique arrangement of dimethylamino groups at the ortho positions relative to the aldehyde functional group enhances its reactivity compared to other similar compounds .
Properties
Molecular Formula |
C11H16N2O |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
2,6-bis(dimethylamino)benzaldehyde |
InChI |
InChI=1S/C11H16N2O/c1-12(2)10-6-5-7-11(13(3)4)9(10)8-14/h5-8H,1-4H3 |
InChI Key |
CJAMRUDOKNVXKL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C(=CC=C1)N(C)C)C=O |
Origin of Product |
United States |
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